molecular formula C18H21BrN2O3S B346596 Cambridge id 6963040

Cambridge id 6963040

Cat. No.: B346596
M. Wt: 425.3g/mol
InChI Key: VTHBFZXBAQADEY-UHFFFAOYSA-N
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Description

Cambridge ID 6963040 corresponds to the chemical compound (3-Bromo-5-chlorophenyl)boronic acid, identified by CAS No. 1046861-20-4. This organoboron compound has the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

  • LogP (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL in water, classified as "soluble" under ESOL guidelines.
  • Synthetic Accessibility Score: 2.07, reflecting moderate ease of synthesis .

The compound’s boronic acid group and halogen substituents (bromo, chloro) make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science research .

Properties

Molecular Formula

C18H21BrN2O3S

Molecular Weight

425.3g/mol

IUPAC Name

1-(4-bromo-2-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C18H21BrN2O3S/c1-14-13-15(19)7-8-18(14)25(22,23)21-11-9-20(10-12-21)16-5-3-4-6-17(16)24-2/h3-8,13H,9-12H2,1-2H3

InChI Key

VTHBFZXBAQADEY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Fluorine substitution (CAS 1072952-97-4) reduces molecular weight and alters electronic properties due to fluorine’s electronegativity, which may influence binding affinity in drug design .

Solubility and Bioavailability:

  • Compounds with lower halogen content (e.g., CAS 913835-72-2) exhibit higher solubility (e.g., ~1.5 mg/mL estimated) due to reduced molecular weight and lipophilicity .
  • Bromine substituents correlate with higher LogP values, impacting membrane permeability and bioavailability .

Synthetic Accessibility:

  • CAS 1046861-20-4 and its analogs share moderate synthetic accessibility scores (2.07–2.30), reflecting standardized boronic acid synthesis protocols. However, multi-halogenated derivatives require stringent temperature control to avoid side reactions .

Pharmacological Potential

  • BBB Permeability: this compound’s ability to cross the blood-brain barrier suggests utility in neurotherapeutic agents, though its moderate bioavailability may necessitate prodrug modifications .

Industrial Relevance

  • Cross-Coupling Efficiency: The bromine and chlorine substituents enhance oxidative stability, making it preferable for high-temperature reactions compared to fluorine-containing analogs .
  • Material Science: Its planar aromatic structure facilitates integration into conjugated polymers, with applications in organic light-emitting diodes (OLEDs) .

Q & A

Basic Research Questions

Q. How can researchers formulate precise and measurable research questions for studies involving Cambridge ID 6963040?

  • Methodological Answer : Begin by identifying gaps in existing literature through systematic reviews (e.g., using databases like Scopus or Web of Science). Narrow broad topics into specific inquiries using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Weak: "What are the properties of this compound?"
  • Improved: "How does the molecular structure of this compound influence its reactivity under varying pH conditions?"
    Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) for experimental studies. Validate questions through peer feedback and pilot studies .

Q. What steps are required to access this compound data or materials for academic research?

  • Methodological Answer :

Review publicly available resources (e.g., Cambridge English Corpus, sample tests) to avoid redundant requests .

Submit a formal request with:

  • A clear research question and hypothesis.
  • Proposed methodology (e.g., experimental design, statistical tools).
  • Ethical compliance documentation (if involving human subjects).

Include a letter of support from an academic advisor for graduate students. Allow 4–6 weeks for review. Approved projects often require non-disclosure agreements due to commercial sensitivities .

Q. How should researchers design a literature review for studies on this compound?

  • Methodological Answer :

  • Step 1 : Use keyword clusters (e.g., "this compound synthesis," "spectroscopic analysis") in databases like PubMed or SciFinder.
  • Step 2 : Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025).
  • Step 3 : Synthesize findings thematically (e.g., structural analogs, catalytic applications) using tools like NVivo or Excel. Critically evaluate contradictions in data, such as conflicting reactivity reports, and annotate gaps for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallography, NMR for molecular dynamics).
  • Sensitivity Analysis : Test variables like temperature or solvent purity that may explain discrepancies.
  • Meta-Analysis : Statistically aggregate data from prior studies to identify outliers or trends. For example, conflicting catalytic efficiency values could be analyzed via ANOVA to assess methodological variability .

Q. What advanced experimental designs are suitable for studying this compound’s mechanistic pathways?

  • Methodological Answer :

  • Quasi-Experimental Design : Compare natural analogs of this compound under controlled conditions.
  • Longitudinal Studies : Track degradation or stability over extended periods using accelerated aging tests.
  • Computational Modeling : Pair empirical data with DFT (Density Functional Theory) simulations to predict reaction pathways.
    Example Framework :
Phase Action Tool
HypothesisDefine mechanistic variablesLiterature synthesis
TestingConduct kinetic studiesHPLC-MS, stopped-flow spectrometry
ValidationCompare with simulated dataGaussian, VASP

Q. How can theoretical frameworks be integrated into empirical studies on this compound?

  • Methodological Answer :

  • Select a foundational theory (e.g., Transition State Theory for kinetic studies) to guide hypothesis formulation.
  • Operationalize variables : Link abstract concepts (e.g., "activation energy") to measurable indicators (e.g., Arrhenius plot slopes).
  • Iterative refinement : Adjust the framework based on empirical findings. For instance, if this compound exhibits unexpected stereoselectivity, revisit steric/electronic theories to refine predictions .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing heterogeneous datasets on this compound?

  • Methodological Answer :

  • Multivariate Analysis : Use PCA (Principal Component Analysis) to reduce dimensionality in spectral or catalytic data.
  • Bayesian Inference : Model uncertainty in low-sample studies (e.g., rare polymorphs).
  • Machine Learning : Train algorithms on structural descriptors (e.g., SMILES notations) to predict properties like solubility. Tools like Python’s Scikit-learn or R’s Caret are recommended .

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